(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide
Description
This compound features a rigid adamantane scaffold fused to a benzo[cd]indole moiety via a carboxamide linkage. The stereochemistry (1S,3R,5S) ensures precise spatial orientation, critical for target binding. The ethyl group at the 1-position of the benzo[cd]indole and the 2-oxo-1,2-dihydro moiety enhance solubility and metabolic stability compared to simpler adamantane derivatives . Its synthesis likely involves coupling adamantane-1-carboxylic acid derivatives with functionalized benzo[cd]indole intermediates, as seen in analogous compounds (e.g., via oxalyl chloride-mediated amidation) .
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-2-26-20-7-6-19(17-4-3-5-18(21(17)20)22(26)27)25-23(28)24-11-14-8-15(12-24)10-16(9-14)13-24/h3-7,14-16H,2,8-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGNFXZSPDXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C45CC6CC(C4)CC(C6)C5)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.
Chemical Structure and Properties
This compound belongs to a class of adamantane derivatives, which are known for their unique structural features and biological activities. The specific stereochemistry (1S,3R,5S) contributes to its interaction with biological targets.
Antitumor Activity
Research indicates that adamantane derivatives exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with a notable IC50 value, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in tumor progression and metastasis, such as lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation of gene expression .
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death and reduced tumor growth .
- Anti-inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory properties by modulating cytokine production, which could be beneficial in inflammatory diseases .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the adamantane core or the benzoindole moiety can enhance its potency and selectivity against targeted enzymes or receptors.
Key Insights:
- Substituent Effects : Variations in the substituents on the indole ring have been linked to changes in biological activity, suggesting a pathway for rational drug design.
- Chirality : The specific stereochemistry impacts binding affinity and efficacy at biological targets, highlighting the importance of enantiomeric purity in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Indole Hybrids
Compounds like N-o-Tolylcycloadamantanecarboxamide (2) and 2-Adamantane-1H-indole (3) () share the adamantane-indole core but lack the benzo[cd]indole extension and 2-oxo group. These simplifications reduce steric bulk and hydrogen-bonding capacity, resulting in lower binding affinity to targets like TNF-α receptors .
Benzo[cd]indole Sulfonamides
Compounds such as 4a–4f () retain the benzo[cd]indole core but replace the adamantane-carboxamide with sulfonamide groups. This substitution alters electronic properties and solubility: sulfonamides exhibit stronger hydrogen-bond donor capacity but lower lipophilicity, reducing blood-brain barrier penetration .
Adamantane-Carboxamide Derivatives with Heterocycles
Derivatives like (3r,5r,7r)-N-(5-Morpholinothiazol-2-yl)adamantane-1-carboxamide (44) () incorporate morpholinothiazole instead of benzo[cd]indole. The morpholine-thiazole system enhances water solubility but sacrifices planar aromatic stacking interactions, leading to reduced potency in autophagy activation assays compared to rigid polyaromatic systems .
Research Findings and Mechanistic Insights
- TNF-α Inhibition : Benzo[cd]indole sulfonamides (e.g., 4c, IC₅₀ = 0.32 μM) outperform adamantane-indole hybrids in TNF-α binding assays due to their sulfonamide group’s stronger interaction with TNFR1-ECD .
- Cytotoxicity : Adamantane-carboxamide derivatives (e.g., compound 44) show moderate cytotoxicity (IC₅₀ = 3.7 μM against HeLa cells) via caspase-3 activation, a mechanism less prominent in sulfonamide analogs .
- Synthetic Feasibility : Adamantane-benzo[cd]indole hybrids require multi-step syntheses with moderate yields (e.g., 56–75% for intermediates), whereas sulfonamide derivatives are more straightforward (48–68% yields) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
